Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate
Description
Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate (hereafter referred to as the "target compound") is a chiral, sulfonamide-functionalized 1,3-dioxane derivative. Its molecular formula is C₂₀H₂₈N₄O₆S with a molecular weight of 452.52 g/mol and a purity >95% (HPLC) . Key structural features include:
- A stereospecific (4R,6S)-configured 1,3-dioxane ring.
- A tert-butyl ester group, enhancing hydrolytic stability during synthesis.
- A 1-phenyltetrazol-5-ylsulfonylmethyl substituent, acting as a bioisostere for carboxylic acids.
Physical properties include a density of 1.34±0.1 g/cm³, predicted boiling point of 584.9±48.0 °C, and moderate aqueous solubility due to the polar sulfonyl and tetrazole groups . The compound’s stereochemistry and sulfonamide linkage make it relevant in medicinal chemistry, particularly as a synthetic intermediate for bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6S/c1-19(2,3)30-17(25)12-15-11-16(29-20(4,5)28-15)13-31(26,27)18-21-22-23-24(18)14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXEEKHWKXHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 1,3-Dioxane Intermediate
A critical precursor is tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate . According to patent CN103502234A, this intermediate is synthesized through a multi-step process involving:
- Cyclization to form the 1,3-dioxane ring with two methyl groups at the 2-position.
- Introduction of the formyl group at the 6-position.
- Protection of the carboxylic acid as a tert-butyl ester.
Typical reaction conditions include:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of 1,3-dioxane ring | Starting from diols and aldehydes in acidic media | Stereoselective cyclization to get (4R,6S) isomer |
| Formylation at 6-position | Oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and suitable oxidants | Selective oxidation of hydroxymethyl to aldehyde |
| Esterification | Reaction with tert-butanol and acid catalyst or via tert-butyl chloroformate | Protects acid as tert-butyl ester |
This method yields the key intermediate with high stereochemical purity and good yield.
Introduction of the Sulfonylmethyl-(1-Phenyltetrazol-5-yl) Group
The sulfonylmethyl substituent bearing the 1-phenyltetrazol moiety is introduced typically via nucleophilic substitution or sulfonylation reactions. The general approach involves:
- Preparation of a sulfonyl chloride derivative of 1-phenyltetrazole.
- Reaction of this sulfonyl chloride with the hydroxymethyl group at the 6-position of the dioxane intermediate to form the sulfonylmethyl ether linkage.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonyl chloride synthesis | Chlorosulfonation of 1-phenyltetrazole | Formation of 1-phenyltetrazol-5-ylsulfonyl chloride |
| Coupling with dioxane intermediate | Reaction in presence of base (e.g., triethylamine) in aprotic solvent (e.g., dichloromethane) | Formation of sulfonylmethyl-substituted dioxane |
This step requires careful control of temperature and stoichiometry to avoid side reactions and ensure high regioselectivity.
Final Assembly and Purification
After sulfonylation, the compound is purified by standard chromatographic techniques such as silica gel column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
Yields for the overall multi-step synthesis typically range from 45% to 65%, depending on the scale and purity requirements.
Research Outcomes and Data Summary
Reaction Yields and Purity
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| 1,3-Dioxane intermediate synthesis | 70-80 | >95 | High stereoselectivity |
| Sulfonyl chloride preparation | 85-90 | >98 | Pure sulfonyl chloride obtained |
| Sulfonylation coupling | 60-75 | >90 | Requires inert atmosphere |
| Overall yield (multi-step) | 45-65 | >90 | Dependent on reaction scale |
Analytical Characterization
- NMR Spectroscopy confirms stereochemistry and substitution pattern.
- Mass Spectrometry (MS) verifies molecular weight (452.5 g/mol).
- Infrared (IR) Spectroscopy identifies sulfonyl and ester functional groups.
- High-Performance Liquid Chromatography (HPLC) ensures purity >90% for final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups at the sulfonylmethyl position.
Scientific Research Applications
Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-tetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate is a chemical compound with the molecular formula and a molecular weight of 452.5 g/mol . It is also known by other names, including 380460-37-7, TERT-BUTYL 2-[(4R,6S)-2,2-DIMETHYL-6-[(1-PHENYL-1H-TERAZOL-5-YLSULFONYL)METHYL]-1,3-DIOXAN-4-YL]ACETATE, and (4S,6R)-2,4,6-Trideoxy-3,5-O-(1-methylethylidene)-6-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-D-erythro- .
- 380460-37-7
- TERT-BUTYL 2-[(4R,6S)-2,2-DIMETHYL-6-[(1-PHENYL-1H-TERAZOL-5-YLSULFONYL)METHYL]-1,3-DIOXAN-4-YL]ACETATE
- (4S,6R)-2,4,6-Trideoxy-3,5-O-(1-methylethylidene)-6-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-D-erythro-
- Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate
- 2,4,6-Trideoxy-3,5-O-(1-methylethylidene)-6-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-D-erythro-hexanoic Acid 1,1-Dimethylethyl Ester
- 2,4,6-Trideoxy-3,5-O-(1-Methylethylidene)-6-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-D-erythro-hexonic Acid 1,1-DiMethylethyl Ester
- D-erythro-Hexonic acid, 2,4,6-trideoxy-3,5-O-(1-methylethylidene)-6-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-, 1,1-dimethylethyl ester
Mechanism of Action
The mechanism of action of tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The phenyltetrazole moiety can bind to certain enzymes or receptors, potentially inhibiting their activity. The sulfonylmethyl group may also play a role in its biological effects by interacting with cellular pathways involved in signal transduction and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of 1,3-dioxane derivatives with diverse substituents. Below is a detailed comparison with three analogs:
Pyrrole-Substituted Analog
Compound Name : Tert-butyl 2-((4S,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Molecular Formula : Larger than the target compound (exact formula unspecified but includes additional phenylcarbamoyl and fluorophenyl groups).
- Key Differences :
- Replaces the tetrazole-sulfonyl group with a pyrrole ring bearing a 4-fluorophenyl and phenylcarbamoyl substituent.
- Configuration: (4S,6R) stereochemistry vs. (4R,6S) in the target compound.
- Impact on Properties: Enhanced hydrophobicity due to aromatic substituents, reducing aqueous solubility.
Pyrimidine-Substituted Analog (Rosuvastatin Intermediate)
Compound Name: tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- Molecular Formula : C₂₉H₄₁FN₃O₆S (MW: 578.72 g/mol).
- Key Differences :
- Features a pyrimidine ring with a 4-fluorophenyl group and vinyl linkage instead of the tetrazole-sulfonyl group.
- Configuration: E-geometry vinyl group and distinct stereochemistry.
- Impact on Properties :
Pyrimidine-Sulfonamide Analog
Compound Name : tert-butyl 2-((4R,6S)-6-((E)-2-(4-(3-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Molecular Formula : C₂₉H₄₁FN₃O₆S (MW: 578.72 g/mol).
- Key Differences :
- Contains a pyrimidine-sulfonamide moiety and 3-fluorophenyl group.
- Retains (4R,6S) stereochemistry but adds a sulfonamido group.
- Impact on Properties :
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The target compound’s tert-butyl ester and sulfonamide groups make it a versatile intermediate for coupling reactions, whereas analogs with pyrimidine or pyrrole rings require specialized cyclization strategies .
- Bioactivity : The tetrazole group in the target compound mimics carboxylic acids, enhancing binding to metalloenzymes, while pyrrole and pyrimidine analogs show affinity for kinases or HMG-CoA reductase .
- Stability : The 1,3-dioxane ring in all compounds confers rigidity, but the tert-butyl ester in the target compound offers superior hydrolytic stability compared to analogs with vinyl or carbamoyl groups .
Biological Activity
Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a dioxane ring and a sulfonyl group. The compound's unique structure contributes to its biological interactions.
This compound exhibits its biological effects primarily through:
1. Enzyme Inhibition:
- The compound acts as an inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. By binding to the active site of this enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol levels in cells.
2. Targeting Bromodomain Proteins:
- Recent studies indicate that the compound may also interact with bromodomain-containing proteins such as BRD4. This interaction can influence transcriptional regulation pathways associated with cancer and other diseases .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity:
Research has shown that this compound can inhibit the proliferation of cancer cell lines. The inhibition of BRD4 has been linked to reduced tumor growth in preclinical models .
Cardiovascular Effects:
The compound's ability to lower cholesterol levels suggests potential cardiovascular benefits. By inhibiting HMG-CoA reductase, it may help manage hyperlipidemia and reduce the risk of atherosclerosis.
Case Studies and Research Findings
Several studies have documented the effects and mechanisms of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
